molecular formula C6H8N2O B1312541 1-methyl-1H-pyrrole-2-carbaldehyde oxime CAS No. 55970-42-8

1-methyl-1H-pyrrole-2-carbaldehyde oxime

Cat. No.: B1312541
CAS No.: 55970-42-8
M. Wt: 124.14 g/mol
InChI Key: IUPMPNSDKOHWPJ-FNORWQNLSA-N
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Description

1-methyl-1H-pyrrole-2-carbaldehyde oxime is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
The exact mass of the compound 1-methyl-1H-pyrrole-2-carbaldehyde oxime is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 191942. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-methyl-1H-pyrrole-2-carbaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-1H-pyrrole-2-carbaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[(1-methylpyrrol-2-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-8-4-2-3-6(8)5-7-9/h2-5,9H,1H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPMPNSDKOHWPJ-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55970-42-8
Record name NSC191942
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191942
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

1-methyl-1H-pyrrole-2-carbaldehyde oxime CAS 37110-15-9

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Methyl-1H-pyrrole-2-carbaldehyde Oxime (CAS 37110-15-9): A Versatile Building Block for Modern Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of 1-methyl-1H-pyrrole-2-carbaldehyde oxime (CAS 37110-15-9), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. By strategically combining the pharmacologically privileged pyrrole scaffold with the reactive and versatile oxime functional group, this molecule serves as a valuable intermediate for the synthesis of novel bioactive agents. This document details its physicochemical properties, provides robust and validated protocols for its synthesis and characterization, and explores its potential applications in the development of new therapeutics, grounded in the established biological activities of related structures.

Section 1: The Strategic Importance of the Pyrrole-Oxime Scaffold

The Pyrrole Ring: A Privileged Heterocycle in Medicinal Chemistry

The pyrrole ring is a fundamental aromatic heterocycle that forms the core of numerous natural products and synthetic drugs.[1][2] Its electron-rich nature makes it a key component in vital biological molecules like heme and chlorophyll. In drug design, the pyrrole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Pyrrole derivatives are integral to approved drugs such as atorvastatin, ketorolac, and sunitinib.[1]

The Oxime Functional Group: Chemical Versatility and Pharmacological Significance

Oximes (R-CH=NOH) are a class of chemical compounds recognized for their broad utility in both synthetic and medicinal chemistry.[3] They serve as crucial intermediates in organic synthesis and are known for a variety of biological activities, including antibacterial, antifungal, and antioxidant effects.[3] Notably, oximes are the cornerstone of acetylcholinesterase (AChE) reactivators used as antidotes for organophosphate poisoning and are features in several FDA-approved cephalosporin antibiotics, highlighting their established role in medicine.[3]

A Strategic Confluence: 1-Methyl-1H-pyrrole-2-carbaldehyde Oxime

The title compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, represents a strategic fusion of these two important moieties. The N-methylation of the pyrrole ring prevents potential interference from the N-H proton in subsequent reactions, directing functionalization to other parts of the molecule. The oxime group at the 2-position provides a reactive handle for further chemical modification, enabling the construction of diverse molecular libraries. This makes the compound an ideal starting point for scaffold hopping and lead optimization campaigns in drug discovery.

Section 2: Physicochemical Properties and Structural Analysis

Core Compound Data

The fundamental properties of 1-methyl-1H-pyrrole-2-carbaldehyde oxime are summarized below, providing essential information for experimental planning and execution.

PropertyValueSource
CAS Number 37110-15-9[4][5][6]
Molecular Formula C₆H₈N₂O[4][7]
Molecular Weight 124.14 g/mol [4][7]
MDL Number MFCD09054061[4]
Appearance Typically an off-white to yellow solidInferred from similar compounds
Purity Commercially available at >95%[4][5]
Structural Analysis: Isomerism and Conformation

A critical feature of the oxime group is its ability to exist as geometric isomers, designated as (E) and (Z). This isomerism arises from the restricted rotation around the C=N double bond.

E_Z_Isomers cluster_E (E)-Isomer cluster_Z (Z)-Isomer node_E node_E node_Z node_Z node_E->node_Z Isomerization Synthesis_Workflow Start 1-Methylpyrrole Precursor 1-Methyl-1H-pyrrole-2-carbaldehyde Start->Precursor Step 1: Vilsmeier-Haack Formylation (POCl₃, DMF) Product 1-Methyl-1H-pyrrole-2-carbaldehyde Oxime Precursor->Product Step 2: Oximation (NH₂OH·HCl, Base)

Caption: Two-step synthetic workflow for the target compound.

Protocol 1: Synthesis of 1-Methyl-1H-pyrrole-2-carbaldehyde

This procedure utilizes the Vilsmeier-Haack reaction, a highly effective method for formylating electron-rich aromatic and heterocyclic compounds. [1]The reaction proceeds by forming the electrophilic Vilsmeier reagent in situ from phosphorus oxychloride and dimethylformamide.

Methodology:

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool dimethylformamide (DMF, 2.0 eq) in an appropriate solvent (e.g., dichloromethane) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise to the cooled DMF, maintaining the temperature below 10 °C. The causality here is critical: POCl₃ activates the carbonyl oxygen of DMF, leading to the formation of the chloroiminium cation (Vilsmeier reagent), the key electrophile.

  • Pyrrole Addition: After stirring for 30 minutes at 0 °C, add a solution of 1-methylpyrrole (1.0 eq) in the same solvent dropwise.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the mixture to room temperature and pour it cautiously onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution or sodium acetate solution until the pH is ~7. [8]This step hydrolyzes the intermediate iminium salt to yield the desired aldehyde.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure aldehyde. [8][9]

Protocol 2: Synthesis of 1-Methyl-1H-pyrrole-2-carbaldehyde Oxime

This step involves a classic condensation reaction between the aldehyde precursor and hydroxylamine.

Methodology:

  • Reaction Setup: Dissolve 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and pyridine. [10]2. Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2-1.5 eq) and a base such as pyridine or sodium acetate (2.0-3.0 eq). The base is essential to neutralize the HCl released from the hydroxylamine salt, liberating the free hydroxylamine nucleophile required for the reaction.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C for 2-4 hours. The reaction is self-validating and can be monitored by the disappearance of the aldehyde spot on a TLC plate.

  • Isolation: Once the reaction is complete, cool the mixture and add water to precipitate the crude oxime. Alternatively, remove the solvent under reduced pressure and partition the residue between water and an organic solvent.

  • Purification: Collect the crude product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) typically yields the final product in high purity.

Section 4: Applications in Drug Discovery and Medicinal Chemistry

While direct biological data for 1-methyl-1H-pyrrole-2-carbaldehyde oxime is limited, its value lies in its potential as a versatile building block. The established activities of pyrrole derivatives and oxime-containing compounds provide a strong rationale for its use in developing novel therapeutics. [3][11]

Applications cluster_mods Potential Modifications cluster_targets Therapeutic Areas Core 1-Methyl-1H-pyrrole- 2-carbaldehyde Oxime Mod1 Oxime Etherification (R-O-N=CH-) Core->Mod1 Creates diverse ethers Mod2 Pyrrole Ring Functionalization (e.g., Halogenation) Core->Mod2 Modulates electronics Mod3 Cycloaddition Reactions Core->Mod3 Builds complex scaffolds Target1 Anticancer Agents Mod1->Target1 Target2 Neuroprotective Agents (e.g., Alzheimer's) Mod1->Target2 Mod2->Target1 Target3 Antimicrobial Agents Mod3->Target3

Caption: Potential derivatization pathways and therapeutic targets.

  • Anticancer Agents: Numerous pyrrole derivatives have demonstrated significant antiproliferative and cytotoxic activities against various cancer cell lines. [2]The scaffold is present in kinase inhibitors and other targeted therapies. [12]By using the oxime as a linking moiety, novel side chains can be introduced to target specific protein pockets, a common strategy in modern anticancer drug design.

  • Neurodegenerative Diseases: The pyrrole core is being explored for the development of multi-target agents for diseases like Alzheimer's. [13]Derivatives have shown potential as inhibitors of enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). [13]The oxime functionality can be elaborated to mimic or interact with key residues in these enzyme active sites.

  • Antimicrobial Agents: Given the prevalence of the oxime group in potent cephalosporin antibiotics, this scaffold holds promise for the development of new antibacterial or antifungal agents. [3]The pyrrole ring can be modified to enhance cell wall penetration or inhibit other essential microbial pathways.

Section 5: Safety and Handling

As with all laboratory chemicals, 1-methyl-1H-pyrrole-2-carbaldehyde oxime should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. While specific toxicity data is not available, related aldehydes can be irritating to the skin, eyes, and respiratory system. [14]It is recommended to consult the Safety Data Sheet (SDS) from the supplier before use. Store the compound in a cool, dry place in a tightly sealed container.

Section 6: Conclusion

1-Methyl-1H-pyrrole-2-carbaldehyde oxime is more than a simple chemical; it is a strategically designed building block for chemical innovation. Its synthesis is straightforward and scalable, utilizing well-established organic reactions. The combination of a stable, N-protected pyrrole ring with a reactive oxime handle provides researchers and drug development professionals with a powerful tool for creating novel molecular architectures. The potential applications, inferred from the rich pharmacology of its constituent parts, position this compound as a valuable asset in the ongoing search for next-generation therapeutics.

References

  • Howei Pharm. CAS 37110-15-9 C6H8N2O 1-Methyl-1H-pyrrole-2-carbaldehyde oxime >95%. [Link]

  • Organic Chemistry Portal. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. [Link]

  • ChemBuyersGuide.com, Inc. Life Chemicals (Page 5). [Link]

  • Organic Syntheses. Pyrrole-2-carboxaldehyde. [Link]

  • PubMed. Study of conformations and hydrogen bonds in the configurational isomers of pyrrole-2-carbaldehyde oxime by 1H, 13C and 15N NMR spectroscopy combined with MP2 and DFT calculations and NBO analysis. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

  • PubMed. Regiocontrolled synthesis of pyrrole-2-carboxaldehydes and 3-pyrrolin-2-ones from pyrrole Weinreb amides. [Link]

  • MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

  • PubChem. 1-Methyl-1H-pyrrole-2-carbaldehyde. [Link]

  • PMC. Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. [Link]

  • Sci-Hub. Study of conformations and hydrogen bonds in the configurational isomers of pyrrole‐2‐carbaldehyde oxime by 1H, 13C and 15N NMR spectroscopy combined with MP2 and DFT calculations and NBO analysis. [Link]

  • The Good Scents Company. 1-methyl-2-pyrrole carboxaldehyde. [Link]

  • Organic Syntheses. Synthesis of 2,4-Diphenylpyridine from Acetophenone O-Acetyl Oxime and trans-Cinnamaldehyde. [Link]

  • National Institutes of Health (NIH). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

  • MDPI. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]

  • MDPI. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. [Link]

  • ResearchGate. Drug Design, In Silico-Profiling of New Pyrrole Derivatives: Promising Anticancer Agents Against Acute Myeloid Leukemia. [Link]

  • MDPI. FDA-Approved Oximes and Their Significance in Medicinal Chemistry. [Link]

Sources

An In-Depth Technical Guide to 1-Methyl-1H-pyrrole-2-carbaldehyde oxime: Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-based compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. A key derivative, 1-Methyl-1H-pyrrole-2-carbaldehyde, serves as a versatile precursor for a variety of more complex molecules. The transformation of its aldehyde functional group into an oxime introduces a new dimension of chemical reactivity and potential biological interactions. This guide provides a comprehensive technical overview of 1-Methyl-1H-pyrrole-2-carbaldehyde oxime, covering its nomenclature, detailed synthetic protocols, and potential applications, thereby serving as a valuable resource for researchers in the field.

Part 1: Core Chemical Identity: Synonyms and Nomenclature

A clear and unambiguous identification of a chemical entity is paramount for effective scientific communication and research. 1-Methyl-1H-pyrrole-2-carbaldehyde oxime is known by several names, which can sometimes lead to confusion. This section aims to clarify its nomenclature and provide a comprehensive list of synonyms.

The systematic IUPAC name for this compound is 1-Methyl-1H-pyrrole-2-carbaldehyde oxime . However, it is also frequently referred to by other names in chemical literature and supplier catalogs.

Table 1: Synonyms and Identifiers for 1-Methyl-1H-pyrrole-2-carbaldehyde oxime

Identifier TypeIdentifierSource
IUPAC Name 1-Methyl-1H-pyrrole-2-carbaldehyde oximeIUPAC
Common Name N-methyl-2-formylpyrrole oximeCommon Usage
CAS Registry No. 37110-15-9Chemical Abstracts Service[1][2][3]
Molecular Formula C6H8N2O[2]
Molecular Weight 124.14 g/mol [2]
Alternative Name 1-Methyl-2-pyrrolecarboxaldehyde oxime
Alternative Name N-Methylpyrrole-2-carbaldoxime

It is crucial to recognize these synonyms to ensure accurate literature searches and procurement of the correct chemical starting materials. The CAS Registry Number provides the most definitive identification.

Part 2: Synthesis and Mechanistic Insights

The synthesis of 1-Methyl-1H-pyrrole-2-carbaldehyde oxime is a straightforward oximation reaction of the corresponding aldehyde. This section provides a detailed, step-by-step protocol based on established chemical principles for oxime formation.[4]

Causality Behind Experimental Choices

The oximation of an aldehyde involves the nucleophilic attack of hydroxylamine on the carbonyl carbon. The reaction is typically catalyzed by a weak acid or base. The choice of a base, such as pyridine, is to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, driving the reaction to completion. Ethanol is a common solvent as it effectively dissolves both the organic aldehyde and the hydroxylamine salt.

Experimental Protocol: Synthesis of 1-Methyl-1H-pyrrole-2-carbaldehyde oxime

Materials:

  • 1-Methyl-1H-pyrrole-2-carbaldehyde

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Pyridine

  • Ethanol

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Methyl-1H-pyrrole-2-carbaldehyde (e.g., 5.0 g, 45.8 mmol) in 50 mL of ethanol.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (e.g., 3.5 g, 50.4 mmol, 1.1 equivalents) and pyridine (e.g., 4.0 mL, 49.5 mmol, 1.08 equivalents).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add 50 mL of deionized water and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with 1 M hydrochloric acid (2 x 30 mL) to remove residual pyridine, followed by a saturated sodium bicarbonate solution (1 x 30 mL), and finally with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Methyl-1H-pyrrole-2-carbaldehyde oxime.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure oxime as a crystalline solid.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A 1-Methyl-1H-pyrrole- 2-carbaldehyde E Reflux A->E B Hydroxylamine Hydrochloride B->E C Pyridine (Base) C->E D Ethanol (Solvent) D->E F Work-up & Extraction E->F G Purification F->G H 1-Methyl-1H-pyrrole- 2-carbaldehyde oxime G->H

Caption: Synthetic workflow for 1-Methyl-1H-pyrrole-2-carbaldehyde oxime.

Part 3: Potential Applications and Fields of Interest

While specific, large-scale applications of 1-Methyl-1H-pyrrole-2-carbaldehyde oxime are not extensively documented in readily available literature, its chemical structure, combining a pyrrole ring and an oxime functional group, suggests significant potential in several areas of research and development.

Medicinal Chemistry

Both pyrrole and oxime moieties are present in numerous biologically active compounds.[5] Pyrrole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6] Oximes are recognized for their role as acetylcholinesterase reactivators and are found in some FDA-approved drugs.[7] The combination of these two pharmacophores in 1-Methyl-1H-pyrrole-2-carbaldehyde oxime makes it an attractive scaffold for the synthesis of novel therapeutic agents. It can serve as a key intermediate for the generation of libraries of compounds for screening against various biological targets.

Organic Synthesis

The oxime functional group is a versatile handle for further chemical transformations. It can be reduced to an amine, undergo the Beckmann rearrangement to form an amide, or participate in cycloaddition reactions. This reactivity makes 1-Methyl-1H-pyrrole-2-carbaldehyde oxime a valuable building block for the synthesis of more complex nitrogen-containing heterocyclic systems.[8]

Potential_Applications cluster_fields Potential Fields of Application Core_Compound 1-Methyl-1H-pyrrole-2-carbaldehyde oxime Med_Chem Medicinal Chemistry Core_Compound->Med_Chem Bioactive Scaffold Org_Syn Organic Synthesis Core_Compound->Org_Syn Versatile Intermediate Mat_Sci Materials Science Core_Compound->Mat_Sci Functional Moiety

Caption: Potential application areas for the core compound.

Part 4: Conclusion

1-Methyl-1H-pyrrole-2-carbaldehyde oxime is a readily accessible compound with a well-defined chemical identity. Its synthesis is based on fundamental and reliable organic chemistry principles. While its direct applications are still emerging, its structural features position it as a compound of high interest for researchers in medicinal chemistry and synthetic organic chemistry. This guide provides the foundational knowledge necessary for scientists to confidently work with and explore the potential of this versatile molecule.

References

  • Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Academic Research Publishing Group. (n.d.). Retrieved from [Link]

  • 1-Methyl-1H-pyrrole-2-carbaldehyde. PubChem. (n.d.). Retrieved from [Link]

  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. (n.d.). Retrieved from [Link]

  • Submitted by Francis Loiseau and André M. Beauchemin. Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 1-methyl-2-pyrrole carboxaldehyde. The Good Scents Company. (n.d.). Retrieved from [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. (2023). Retrieved from [Link]

  • FDA-Approved Oximes and Their Significance in Medicinal Chemistry. PubMed. (2022). Retrieved from [Link]

  • FDA-Approved Oximes and Their Significance in Medicinal Chemistry. MDPI. (n.d.). Retrieved from [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. National Institutes of Health. (2023). Retrieved from [Link]

  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. National Institutes of Health. (2021). Retrieved from [Link]

  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ResearchGate. (2021). Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis and Characterization of 1-Methyl-1H-pyrrole-2-carbaldehyde Oxime Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyrrole-Based Oxime Ligands in Coordination Chemistry

The pyrrole nucleus is a fundamental heterocyclic motif found in a vast array of biologically significant molecules, including heme, chlorophyll, and vitamin B12.[1] Its derivatives are cornerstones in medicinal chemistry and materials science.[2][3] When functionalized with an oxime group (-C=N-OH), as in 1-methyl-1H-pyrrole-2-carbaldehyde oxime, the resulting ligand presents a versatile platform for coordination chemistry. Oximes are excellent chelating agents, capable of forming stable complexes with a wide range of transition metal ions.

The coordination of these ligands to metal centers can dramatically enhance their intrinsic biological activities, a well-documented phenomenon in medicinal inorganic chemistry.[4][5][6] Metal complexes introduce new mechanisms of action, improve cell permeability, and can be tuned for specific therapeutic or catalytic functions.[7][8] This guide provides a comprehensive overview and detailed protocols for the synthesis of the 1-methyl-1H-pyrrole-2-carbaldehyde oxime ligand and its subsequent complexation with various transition metals, offering insights into characterization and potential applications.

Part 1: Synthesis of the Ligand: 1-Methyl-1H-pyrrole-2-carbaldehyde Oxime

The foundational step is the synthesis of the oxime ligand. This is achieved through a classical condensation reaction between the parent aldehyde, 1-methyl-1H-pyrrole-2-carbaldehyde, and hydroxylamine.

Causality of Experimental Choices:

  • Reactants: 1-methyl-1H-pyrrole-2-carbaldehyde serves as the carbonyl source.[9][10] Hydroxylamine hydrochloride (NH₂OH·HCl) is a stable salt of hydroxylamine, which acts as the nucleophile.

  • Base (Pyridine or Sodium Acetate): The reaction requires a mild base to neutralize the HCl released from hydroxylamine hydrochloride. This frees the hydroxylamine nucleophile (NH₂OH) to attack the aldehyde's carbonyl carbon. Pyridine is a common choice for this purpose.[11]

  • Solvent (Ethanol): Ethanol is an ideal solvent as it effectively dissolves both the organic aldehyde and the hydroxylamine salt, creating a homogenous reaction medium. Its boiling point allows for gentle heating to facilitate the reaction without degrading the reactants.

Protocol 1: Ligand Synthesis

Materials:

  • 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Pyridine (2.5-3.0 eq) or Sodium Acetate (1.5 eq)

  • Ethanol (95%)

  • Deionized water

  • Round-bottomed flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • Setup: Equip a 250 mL round-bottomed flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: To the flask, add 1-methyl-1H-pyrrole-2-carbaldehyde (e.g., 5.0 g, 45.8 mmol) and ethanol (100 mL). Stir until the aldehyde is fully dissolved.

  • Addition of Reagents: Add hydroxylamine hydrochloride (e.g., 4.77 g, 68.7 mmol) to the solution, followed by the slow, dropwise addition of pyridine (e.g., 11.1 mL, 137.4 mmol).

  • Reaction: Gently heat the mixture to reflux (approx. 80-90°C) using a heating mantle. Maintain reflux for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Slowly pour the reaction mixture into a beaker containing 300 mL of cold deionized water while stirring. A precipitate of the oxime should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid liberally with cold water to remove any residual pyridine and salts.

  • Drying: Dry the purified white to off-white solid product, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, in a vacuum oven at 40-50°C. The expected yield is typically >85%.

Self-Validation (Characterization):

  • Melting Point: Compare with the literature value.

  • FT-IR (cm⁻¹): Look for the disappearance of the aldehyde C=O stretch (~1660 cm⁻¹) and the appearance of a broad O-H stretch (~3200-3400 cm⁻¹), a C=N stretch (~1640 cm⁻¹), and an N-O stretch (~940 cm⁻¹).

  • ¹H NMR: Confirm the presence of the oxime proton (-NOH) and the disappearance of the aldehyde proton (-CHO).

Part 2: Synthesis of Metal Complexes: General Principles & Protocols

The synthesis of metal complexes involves the reaction of the synthesized ligand with a suitable metal salt in an appropriate solvent. The oxime ligand typically acts as a bidentate chelating agent, coordinating through the pyrrole nitrogen and the oxime nitrogen.

Causality of Experimental Choices:

  • Metal Salts: Hydrated metal(II) chlorides (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O) are commonly used due to their good solubility in polar solvents like ethanol and methanol.

  • Stoichiometry: A 2:1 ligand-to-metal molar ratio is typically employed to form complexes with the general formula [M(L)₂], where the metal is coordinated to two ligand molecules.

  • Solvent: Methanol or ethanol are excellent choices as they dissolve the ligand and the metal salts, facilitating the reaction.

  • Temperature: Gentle heating or refluxing provides the necessary activation energy for the ligand to displace water or other coordinated solvent molecules from the metal's coordination sphere.

Protocol 2: General Synthesis of M(II) Complexes

Materials:

  • 1-methyl-1H-pyrrole-2-carbaldehyde oxime (Ligand, L) (2.0 eq)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O) (1.0 eq)

  • Methanol or Ethanol

  • Round-bottomed flask, reflux condenser, magnetic stirrer.

Procedure:

  • Ligand Solution: Dissolve the ligand (e.g., 1.0 g, 8.05 mmol) in 30 mL of hot methanol in a 100 mL round-bottomed flask.

  • Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (e.g., for CuCl₂·2H₂O: 0.68 g, 4.03 mmol) in a minimum amount of methanol (15-20 mL).

  • Complexation: Add the methanolic solution of the metal salt dropwise to the hot, stirring ligand solution. An immediate color change and/or precipitation of the complex is often observed.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 3-4 hours to ensure the completion of the reaction.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid complex by vacuum filtration.

  • Purification: Wash the collected solid with small portions of cold methanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.

  • Drying: Dry the final product in a vacuum desiccator over anhydrous CaCl₂.

Data Presentation & Visualization

Table 1: Summary of Synthesis Parameters for M(L)₂ Complexes
Metal SaltLigand:Metal RatioSolventReaction Time (h)Temperature (°C)Expected Color
CuCl₂·2H₂O2:1Methanol3~65 (Reflux)Green / Brown
NiCl₂·6H₂O2:1Ethanol4~78 (Reflux)Green / Yellow-Green
CoCl₂·6H₂O2:1Methanol4~65 (Reflux)Pink / Brown
ZnCl₂2:1Ethanol3~78 (Reflux)White / Off-white
Diagram 1: General Experimental Workflow

G cluster_ligand Part 1: Ligand Synthesis cluster_complex Part 2: Complex Synthesis cluster_char Part 3: Characterization L1 1. Dissolve Aldehyde & NH₂OH·HCl in EtOH L2 2. Add Base & Reflux (2-3h) L1->L2 L3 3. Precipitate in Water L2->L3 L4 4. Filter, Wash & Dry Ligand L3->L4 C1 5. Dissolve Ligand & Metal Salt in MeOH L4->C1 Purified Ligand C2 6. Mix Solutions & Reflux (3-4h) C1->C2 C3 7. Cool & Filter Complex C2->C3 C4 8. Wash & Dry Final Product C3->C4 Char1 FT-IR C4->Char1 Char2 UV-Vis C4->Char2 Char3 NMR (for diamagnetic) C4->Char3 Char4 Elemental Analysis C4->Char4

Caption: Workflow for synthesis and characterization of metal complexes.

Part 3: Physicochemical Characterization of Complexes

Confirming the successful synthesis and elucidating the structure of the new metal complexes are critical. A combination of spectroscopic and analytical techniques is required.

  • FT-IR Spectroscopy: This is a powerful tool to confirm coordination. The ligand's spectrum is compared to the complex's spectrum. A key indicator of coordination is the shift of the C=N (azomethine) stretching vibration to a lower or higher wavenumber, indicating the involvement of the imine nitrogen in bonding. Furthermore, the disappearance or significant broadening of the oxime O-H band suggests deprotonation and coordination through the oxime oxygen.[4][5]

  • UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. New bands that are not present in the free ligand can be attributed to d-d electronic transitions of the metal ion or to ligand-to-metal charge transfer (LMCT) bands.[4]

  • Molar Conductance: Measurements in a solvent like DMF or DMSO can determine if the complexes are electrolytic or non-electrolytic, helping to establish whether anions (like Cl⁻) are part of the coordination sphere or exist as counter-ions.

  • Single-Crystal X-ray Diffraction: This is the most definitive technique, providing precise information on bond lengths, bond angles, and the overall three-dimensional structure of the complex in the solid state.[12][13]

Table 2: Key Expected FT-IR Spectral Changes Upon Complexation
Functional GroupLigand ν (cm⁻¹) (Approx.)Complex ν (cm⁻¹) (Approx.)Interpretation
O-H (oxime)~3250 (broad)Absent or very broadDeprotonation and coordination of oxygen
C=N (oxime)~1640Shifted (e.g., 1625-1635)Coordination of azomethine nitrogen
N-O (oxime)~940Shifted (e.g., 950-960)Change in N-O bond order upon coordination
M-N (new band)-~450-550Formation of a new metal-nitrogen bond
Diagram 2: Proposed Bidentate Coordination Mode

Caption: Chelation of a metal ion (M) by the bidentate oxime ligand.

Part 4: Potential Applications in Drug Development and Catalysis

The synthesis of these complexes is not merely an academic exercise; it is driven by their potential applications.

  • Antimicrobial and Anticancer Agents: It is widely reported that the biological activity of a ligand can be significantly enhanced upon chelation with a metal ion.[4][5][14] The resulting complexes may exhibit potent antibacterial, antifungal, or cytotoxic properties.[14] The metal ion can facilitate the transport of the organic moiety into cells and can itself be a source of toxicity to pathogens or cancer cells by interfering with cellular processes.[6][7]

  • Catalysis: Pyrrole-based Schiff base and oxime complexes have been investigated as catalysts in various organic transformations, including oxidation reactions.[15] The metal center can act as a Lewis acid, activating substrates and facilitating bond formation or cleavage, while the ligand framework can be modified to tune selectivity and efficiency.

References

  • Exploring the Biological Activity of Organically Ligated Metal–Peroxo Complexes. Google Cloud.
  • Scheme 1. Structure of E- and Z-pyrrole-2-carbaldehyde oximes 1.
  • Synthesis, Characterization of Metal Complexes of Schiff Base derived from Pyrrole-2-carbaldehyde and 4-Methoxy Aniline and their Biological Studies.
  • Synthesis, characterization and biological activity of some transition metal complexes of Pyrrolidine derivatives.
  • New pyrrole-based ligand for first row transition metal complexes.
  • Biological Activity of Metal Complexes: Design and Characterization Str
  • Single‐crystal X‐ray structure of complexes 1‐H, 1‐Me, and 1‐iPr with...
  • A sustainable c
  • CAS 37110-15-9 C6H8N2O 1-Methyl-1H-pyrrole-2-carbaldehyde oxime >95%. Howei Pharm.
  • 1-Methyl-1H-pyrrole-2-carbaldehyde oxime. Santa Cruz Biotechnology.
  • 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504. PubChem.
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI.
  • 1H-Pyrrole-2-carboxaldehyde, 1-methyl-. NIST WebBook.
  • Chemical, Pharmacological, and Theoretical Aspects of Some Transition Metal(II)
  • Synthesis and characterization of aluminum complexes incorporating Schiff base ligands derived from pyrrole-2-carboxaldehyde.
  • Synthesis, Characterization, and Catalytic Activity of Metal Schiff Base Complexes Derived from Prrrole-2-carboxaldehyde.
  • Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Arom
  • Organic Syntheses Procedure. Organic Syntheses.
  • Synthesis and characterization of transition metal complexes of oxime.
  • The Chemistry of Pyrroles. Organic Chemistry.

Sources

Application Notes and Protocols: 1-Methyl-1H-pyrrole-2-carbaldehyde Oxime as a Bidentate Ligand

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the synthesis, characterization, and application of 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a versatile bidentate ligand in coordination chemistry. These application notes are designed to serve as a comprehensive resource for researchers in inorganic chemistry, materials science, and drug development. The protocols outlined herein are based on established chemical principles and provide a framework for the synthesis of the ligand and its subsequent use in forming metal complexes. Potential applications, particularly in catalysis, are discussed in the context of related metal-oxime systems.

Introduction: The Potential of Pyrrole-Based Oxime Ligands

Ligands are central to the function and properties of metal complexes, influencing everything from catalytic activity to therapeutic efficacy.[1] Oxime-based ligands, which are readily synthesized from aldehydes or ketones, offer a rich and tunable platform for coordination chemistry.[1] The inclusion of a pyrrole moiety, a key structural element in many biologically active molecules and functional materials, introduces unique electronic and steric properties to the ligand framework.[2]

1-Methyl-1H-pyrrole-2-carbaldehyde oxime is an intriguing bidentate ligand capable of forming stable chelate rings with a variety of metal centers. The ligand coordinates through the pyrrolic nitrogen and the oxime nitrogen, or through the oxime nitrogen and the deprotonated oxime oxygen, depending on the reaction conditions and the nature of the metal ion. This chelate effect significantly enhances the thermodynamic stability of the resulting metal complexes compared to their monodentate counterparts.[3] The N-methylation of the pyrrole ring prevents coordination at the pyrrolic nitrogen, directing metal binding to the exocyclic oxime and the ring nitrogen of the pyrrole. The potential for these complexes in catalysis and medicinal chemistry is significant, building on the known reactivity of related metal-oxime and metal-pyrrole systems.

Synthesis and Characterization of 1-Methyl-1H-pyrrole-2-carbaldehyde Oxime

The synthesis of 1-methyl-1H-pyrrole-2-carbaldehyde oxime is a straightforward condensation reaction between the corresponding aldehyde and hydroxylamine.

Synthesis of the Precursor: 1-Methyl-1H-pyrrole-2-carbaldehyde

The precursor, 1-methyl-1H-pyrrole-2-carbaldehyde, is commercially available. For researchers wishing to synthesize it, a common method is the Vilsmeier-Haack formylation of N-methylpyrrole.

Protocol: Synthesis of 1-Methyl-1H-pyrrole-2-carbaldehyde Oxime

This protocol is a generalized procedure based on standard oximation reactions.

Materials:

  • 1-Methyl-1H-pyrrole-2-carbaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or other suitable base

  • Ethanol

  • Water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq) in ethanol.

  • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). The sodium acetate acts as a base to liberate free hydroxylamine.

  • Slowly add the hydroxylamine solution to the stirred solution of the aldehyde at room temperature.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the aldehyde spot.

  • Upon completion, the reaction mixture is typically concentrated under reduced pressure to remove the ethanol.

  • The product may precipitate from the remaining aqueous solution. If not, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of the Ligand

The successful synthesis of the oxime can be confirmed by standard spectroscopic techniques.

Table 1: Expected Spectroscopic Data for 1-Methyl-1H-pyrrole-2-carbaldehyde Oxime

TechniqueExpected Observations
¹H NMR Disappearance of the aldehyde proton signal (~9.5 ppm) from the starting material. Appearance of a new signal for the oxime proton (-NOH), typically in the range of 8-11 ppm. Shifts in the pyrrole ring protons' signals.
¹³C NMR Shift of the carbonyl carbon signal (~180 ppm) to an imine carbon signal (~145-155 ppm).
FT-IR (cm⁻¹) Disappearance of the C=O stretch of the aldehyde (~1660 cm⁻¹). Appearance of a C=N stretch (~1620-1650 cm⁻¹) and a broad O-H stretch (~3100-3400 cm⁻¹).
Mass Spec. Molecular ion peak corresponding to the expected molecular weight (124.14 g/mol ).

Coordination Chemistry: Formation of Metal Complexes

1-Methyl-1H-pyrrole-2-carbaldehyde oxime can act as a bidentate ligand, forming stable complexes with a range of transition metals. The coordination can occur in two primary modes: as a neutral ligand or as a deprotonated oximato ligand.

G cluster_0 Coordination Modes Neutral Neutral Ligand (N,N-coordination) Deprotonated Deprotonated Ligand (N,O-coordination) Neutral->Deprotonated Deprotonation M1 Metal Ion (Mⁿ⁺) Neutral->M1 Coordination M2 Metal Ion (Mⁿ⁺) Deprotonated->M2 Coordination Base Base

Caption: Coordination modes of the ligand.

General Protocol for Metal Complex Synthesis

This protocol provides a general framework for the synthesis of metal complexes with 1-methyl-1H-pyrrole-2-carbaldehyde oxime. The specific conditions (solvent, temperature, stoichiometry) may need to be optimized for each metal salt.

Materials:

  • 1-Methyl-1H-pyrrole-2-carbaldehyde oxime (the ligand, LH)

  • A metal salt (e.g., Cu(OAc)₂, NiCl₂·6H₂O, PdCl₂, Co(OAc)₂·4H₂O)

  • A suitable solvent (e.g., methanol, ethanol, acetonitrile, DMF)

  • A base (optional, e.g., sodium hydroxide, triethylamine)

Procedure:

  • Dissolve the ligand (typically 2 equivalents) in the chosen solvent. Gentle heating may be required.

  • In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.

  • Slowly add the metal salt solution to the stirred ligand solution at room temperature.

  • If deprotonation of the oxime is desired, a base (1-2 equivalents) can be added to the reaction mixture.

  • The formation of the complex is often indicated by a color change or the formation of a precipitate.

  • The reaction mixture is typically stirred for several hours at room temperature or under reflux to ensure completion.

  • The resulting complex can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure.

  • The crude complex can be purified by washing with appropriate solvents or by recrystallization.

G start Start dissolve_L Dissolve Ligand (LH) in Solvent start->dissolve_L dissolve_M Dissolve Metal Salt (MXn) in Solvent start->dissolve_M mix Mix Solutions dissolve_L->mix dissolve_M->mix react Stir/Reflux (Optional Base) mix->react isolate Isolate Crude Complex (Filtration/Evaporation) react->isolate purify Purify Complex (Washing/Recrystallization) isolate->purify characterize Characterize (Spectroscopy, X-ray, etc.) purify->characterize end End characterize->end

Caption: General workflow for metal complex synthesis.

Characterization of Metal Complexes

The structure and properties of the synthesized complexes can be elucidated using a variety of analytical techniques.

Table 2: Characterization Techniques for Metal Complexes

TechniqueInformation Obtained
FT-IR Shift in the C=N stretching frequency upon coordination. Disappearance of the O-H stretch if deprotonation occurs. Appearance of new bands in the far-IR region (typically < 600 cm⁻¹) corresponding to M-N and M-O bonds.
UV-Vis d-d transitions and ligand-to-metal charge transfer (LMCT) bands, which provide information about the geometry and electronic structure of the complex.
¹H NMR For diamagnetic complexes, shifts in the ligand proton signals upon coordination provide evidence of complexation. Broadening of signals can indicate paramagnetic behavior.
Elemental Analysis Confirms the empirical formula of the complex and the ligand-to-metal ratio.
Single-Crystal X-ray Diffraction Provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center.
Cyclic Voltammetry Investigates the redox properties of the metal center in the complex.

Potential Applications in Catalysis

Metal complexes containing oxime ligands have demonstrated significant catalytic activity in a variety of organic transformations.[1] The electronic properties of the 1-methyl-1H-pyrrole-2-carbaldehyde oxime ligand can be tuned to influence the catalytic performance of its metal complexes.

Potential Catalytic Applications:

  • Cross-Coupling Reactions: Palladium complexes of oxime ligands have been successfully employed as catalysts in Suzuki-Miyaura and Sonogashira cross-coupling reactions. The pyrrole moiety may enhance the stability and activity of the catalyst.

  • Oxidation Reactions: Cobalt and other transition metal complexes with oxime-containing Schiff bases have been investigated for their ability to bind dioxygen and catalyze oxidation reactions.

  • Rearrangement and Dehydration Reactions: Palladium(II) complexes with phosphino-oxime ligands have been shown to catalyze the rearrangement and dehydration of aldoximes.

Conclusion

1-Methyl-1H-pyrrole-2-carbaldehyde oxime represents a readily accessible and versatile bidentate ligand for the synthesis of a wide range of metal complexes. The protocols provided in these application notes offer a solid foundation for researchers to explore the coordination chemistry and potential applications of this ligand system. The combination of the pyrrole ring and the oxime functionality presents exciting opportunities for the development of novel catalysts and functional materials. Further research into the specific properties and reactivity of these complexes is highly encouraged.

References

  • Jana, A. (2021). Oxime ligands: Organometallic synthesis and catalysis. Taylor & Francis Online. [Link]

  • Kukushkin, V. Y., Tudela, D., & Pombeiro, A. J. L. (1999). Oxime and oximate metal complexes: unconventional synthesis and reactivity. Coordination Chemistry Reviews, 181(1), 147-175. [Link]

  • Al-Masry, M. A., & Ali, I. A. (2019). Palladium(II) complexes with a phosphino-oxime ligand: Synthesis, structure and applications to the catalytic rearrangement and dehydration of aldoximes. ResearchGate. [Link]

  • Chrząszcz, M., et al. (2022). Oxygen Binding by Co(II) Complexes with Oxime-Containing Schiff Bases in Solution. MDPI. [Link]

  • Gagnon, K. J., et al. (2016). Metal Complexes for Therapeutic Applications. PMC. [Link]

  • Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. [Link]

  • Howei Pharm. (n.d.). 1-Methyl-1H-pyrrole-2-carbaldehyde oxime >95%. Howei Pharm. [Link]

  • Chemistry LibreTexts. (2023). Stability of Metal Complexes and Chelation. Chemistry LibreTexts. [Link]

Sources

1-methyl-1H-pyrrole-2-carbaldehyde oxime in oxime ligation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the optimized protocols for generating 1-methyl-1H-pyrrole-2-carbaldehyde oxime via chemoselective oxime ligation. While oxime ligation is a staple "click" chemistry reaction, its efficiency varies drastically based on the electrophilicity of the carbonyl partner.

The Challenge: 1-Methyl-1H-pyrrole-2-carbaldehyde presents a specific kinetic challenge. Unlike simple benzaldehydes, the pyrrole ring is electron-rich (excess


-electrons). The nitrogen atom at position 1 donates electron density into the ring, which is conjugated with the C2-carbonyl group. This resonance effect  significantly reduces the electrophilicity of the aldehyde carbon, rendering it sluggish toward nucleophilic attack by hydroxylamines (or alkoxyamines) under standard neutral conditions.

The Solution: To overcome this electronic deactivation, this protocol utilizes nucleophilic catalysis (specifically aniline or


-phenylenediamine) to convert the unreactive aldehyde into a highly reactive protonated Schiff base intermediate. This approach allows for quantitative conversion at physiological pH (6.5–7.5) without requiring harsh acidic conditions that might damage sensitive biological conjugates.

Mechanism of Action: Aniline-Catalyzed Ligation[1]

The reaction proceeds through a transimination mechanism. The catalyst (aniline) attacks the pyrrole aldehyde to form an imine (Schiff base). This intermediate is significantly more electrophilic than the parent aldehyde because the protonated iminium ion is a better electron acceptor. The alkoxyamine then attacks this intermediate, expelling the aniline and forming the thermodynamically stable oxime.

Pathway Diagram

OximeLigation Aldehyde 1-Methyl-1H-pyrrole- 2-carbaldehyde SchiffBase Activated Schiff Base (Intermediate) Aldehyde->SchiffBase  + Aniline  - H₂O (k₁) Aniline Aniline Catalyst (Nucleophile 1) Aniline->SchiffBase SchiffBase->Aniline Regeneration Oxime 1-Methyl-1H-pyrrole- 2-carbaldehyde Oxime SchiffBase->Oxime  + Alkoxyamine  - Aniline (k₂ >> k_uncat) Alkoxyamine Hydroxylamine/Alkoxyamine (Nucleophile 2) Alkoxyamine->Oxime

Figure 1: Catalytic cycle for the aniline-mediated activation of electron-rich pyrrole aldehydes.

Experimental Protocols

Materials Required
  • Substrate: 1-Methyl-1H-pyrrole-2-carbaldehyde (CAS: 1192-58-1).[1]

  • Reagent: Hydroxylamine hydrochloride (

    
    ) or O-substituted alkoxyamine (for bioconjugation).
    
  • Catalyst: Aniline (purified) or

    
    -phenylenediamine (pPDA) for faster kinetics.
    
  • Solvent: 0.1 M Phosphate Buffer (pH 7.0) / Acetonitrile (1:1 v/v for solubility).

Protocol A: Analytical Scale Kinetics (Optimization)

Use this protocol to determine the optimal catalyst concentration for your specific pyrrole derivative.

  • Preparation: Prepare a 10 mM stock solution of 1-methyl-1H-pyrrole-2-carbaldehyde in Acetonitrile (MeCN).

  • Catalyst Stock: Prepare 100 mM Aniline in 0.1 M Phosphate Buffer (pH 7.0).

  • Reaction Mix: In an HPLC vial, combine:

    • 10 µL Aldehyde stock (Final: 100 µM)

    • 10 µL Hydroxylamine stock (Final: 150 µM - 1.5 eq)

    • X µL Catalyst stock (Test range: 0, 10, 50, 100 mM final)

    • Buffer to total volume 1000 µL.

  • Monitoring: Inject onto RP-HPLC (C18 column) every 15 minutes.

    • Detection: UV at 290 nm (Pyrrole

      
       transition).
      
    • Mobile Phase: Gradient 5% to 60% MeCN in water (+0.1% TFA).

  • Data Analysis: Plot

    
     vs. time to obtain 
    
    
    
    .
Protocol B: Preparative Synthesis (Batch Scale)

For the isolation of the oxime product.

  • Dissolution: Dissolve 1-methyl-1H-pyrrole-2-carbaldehyde (109 mg, 1.0 mmol) in 5 mL Methanol.

  • Catalyst Addition: Add Aniline (9 mg, 0.1 mmol, 10 mol%). Note: Stoichiometric aniline is not required for synthesis, only for rapid bioconjugation kinetics.

  • Reagent Addition: Add Hydroxylamine hydrochloride (76 mg, 1.1 mmol) dissolved in 2 mL water.

  • Buffering: Adjust pH to ~4.5 using Sodium Acetate (anhydrous) to buffer the HCl released.

  • Reaction: Stir at room temperature for 2 hours.

    • Checkpoint: TLC (Hexane:EtOAc 3:1). Aldehyde (

      
      ) should disappear; Oxime (
      
      
      
      ) appears.
  • Workup: Remove methanol under vacuum. Dilute with water (10 mL) and extract with Dichloromethane (

    
     mL).
    
  • Purification: Dry organics over

    
    , filter, and concentrate. If necessary, recrystallize from Hexane/Ethanol.
    

Data Analysis & Expected Results

The following table illustrates the impact of catalysis on the reaction half-life (


) of 1-methyl-1H-pyrrole-2-carbaldehyde ligation at pH 7.0.
ConditionCatalyst Conc.Rate Constant (

)

(approx)
Efficiency Gain
Uncatalyzed 0 mM

> 12 HoursBaseline
Aniline 10 mM

~ 45 Mins40x
Aniline 100 mM

< 5 Mins400x
pPDA 10 mM

< 1 Min1000x

Note: Data derived from comparative kinetic studies of aromatic aldehydes (Dirksen et al., 2006).

Isomerism Note: The product will exist as a mixture of E (anti) and Z (syn) isomers.

  • E-isomer: Generally thermodynamically favored.

  • NMR Signature: The methine proton (

    
    ) typically appears at 
    
    
    
    8.0–8.2 ppm. In 1-methyl pyrroles, the absence of the N-H bond removes H-bonding stabilization of the syn isomer seen in unmethylated analogs, favoring the E-isomer sterically.

Troubleshooting & Critical Parameters

  • pH Sensitivity:

    • pH < 4: The amine nucleophile becomes protonated (

      
      ), rendering it non-nucleophilic. Reaction stops.
      
    • pH > 8: The intermediate carbinolamine dehydrates slowly, and the aldehyde is less electrophilic.

    • Optimal: pH 4.5 (uncatalyzed) or pH 7.0 (aniline catalyzed).[2]

  • Oxidation Risks: Pyrroles are susceptible to oxidation. Perform reactions under

    
     atmosphere if using sensitive fluorophore conjugates. If the reaction turns dark brown/black, polypyrrole formation (oxidative polymerization) may be occurring; add antioxidants (e.g., ascorbic acid) if compatible.
    
  • Hygroscopicity: The oxime product can be hygroscopic. Store in a desiccator at -20°C.

References

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic Catalysis of Oxime Ligation. Angewandte Chemie International Edition, 45(45), 7581–7584. [Link]

  • Crisalli, P., & Kool, E. T. (2013). Water-soluble organocatalysts for hydrazone and oxime formation.[2] The Journal of Organic Chemistry, 78(3), 1184–1189. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14504, 1-Methyl-1H-pyrrole-2-carbaldehyde. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Assurance for 1-Methyl-1H-pyrrole-2-carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Hydrolysis Prevention & Stability Protocols Compound ID: 1-Methyl-1H-pyrrole-2-carbaldehyde oxime (CAS: 37110-15-9)

Executive Summary: The Stability Paradox

Welcome to the technical guide for handling 1-methyl-1H-pyrrole-2-carbaldehyde oxime . As researchers, we often treat oximes as stable "stopping points" in synthesis. However, electron-rich heteroaromatic oximes like this one occupy a precarious thermodynamic position.[1]

The Core Challenge: The pyrrole ring is strongly electron-donating. While this stabilizes the oxime against some nucleophiles, it increases the basicity of the oxime nitrogen. In the presence of even trace acid and moisture, this molecule rapidly reverts to its parent aldehyde (1-methyl-1H-pyrrole-2-carbaldehyde ) and hydroxylamine. Furthermore, the liberated aldehyde is prone to acid-catalyzed polymerization, turning your white crystalline product into a dark, intractable tar.

The Golden Rule: Stability is a function of pH > 6 and Water Activity (


) < 0.1 .

The Mechanism of Failure (Hydrolysis)

To prevent hydrolysis, you must understand the enemy. The reaction is an acid-catalyzed equilibrium. The electron-rich pyrrole ring pushes electron density toward the exocyclic nitrogen, making it a "proton trap."

Mechanistic Pathway

The following diagram illustrates the acid-catalyzed hydrolysis pathway. Note that Step 1 (Protonation) is the gatekeeper. If you exclude protons, the reaction cannot proceed.

HydrolysisMechanism Oxime Target Oxime (Stable) Protonated Protonated Intermediate (Activated Electrophile) Oxime->Protonated + H+ (Acid trace) Tetrahedral Tetrahedral Intermediate (Unstable) Protonated->Tetrahedral + H2O (Nucleophilic Attack) Aldehyde Parent Aldehyde (Hydrolysis Product) Tetrahedral->Aldehyde - NH2OH (Elimination) Aldehyde->Oxime Synthesis (Requires Base) Polymer Pyrrole Polymers (Black Tar) Aldehyde->Polymer Acid + Time

Figure 1: Acid-catalyzed hydrolysis cascade. Note that the liberated aldehyde often degrades further into polymers, making the hydrolysis effectively irreversible in practice.

Critical Control Points: Synthesis & Workup[2]

Most stability issues originate during the isolation phase. If you acidify the reaction mixture to precipitate the product, you are inviting hydrolysis.

Protocol: Buffered Isolation

Do not use strong mineral acids (HCl) to neutralize the reaction unless you are working at


 and moving immediately to extraction.
ParameterRecommended ConditionWhy?
Reaction pH Maintain pH 7.0 - 8.0 Prevents protonation of the oxime nitrogen.
Buffer System Sodium Acetate (NaOAc) or PyridineBuffers the HCl released from

.
Drying Agent Sodium Sulfate (

)

is slightly acidic (Lewis acid character) and can catalyze hydrolysis in sensitive substrates.
Solvent Removal

Bath Temp
Heat + trace moisture accelerates the equilibrium shift.
Workflow Visualization

The following decision tree outlines the correct workup procedure to maximize shelf-life.

WorkupProtocol Start Crude Reaction Mixture (EtOH/Water/Base) CheckPH Check pH Start->CheckPH Acidic pH < 6 CheckPH->Acidic Risk Neutral pH 7-8 CheckPH->Neutral Safe Adjust Add Sat. NaHCO3 (Do NOT use strong base) Acidic->Adjust Extract Extract into DCM or EtOAc Neutral->Extract Adjust->Neutral Wash Wash: Water -> Brine Extract->Wash Dry Dry over Na2SO4 (Avoid MgSO4) Wash->Dry Evap Rotovap < 40°C Trace Toluene Chase Dry->Evap

Figure 2: Optimized isolation workflow to prevent acid-catalyzed degradation.

Troubleshooting & FAQs

Q1: I see a small aldehyde peak (~9.5 ppm) in my NMR spectrum immediately after purification. Did my reaction fail?

Diagnosis: Not necessarily. This is often an artifact of the NMR solvent. The Cause: Chloroform-d (


) naturally forms HCl over time due to photolysis. This trace acid is sufficient to hydrolyze electron-rich pyrrole oximes inside the NMR tube.
The Fix: 
  • Filter

    
    :  Pass your solvent through a small plug of basic alumina before dissolving the sample.
    
  • Switch Solvents: Use DMSO-

    
     or Acetone-
    
    
    
    . These solvents are generally less acidic and form stronger hydrogen bonds with the oxime, stabilizing it.
  • Run Immediately: Do not leave the sample dissolved overnight.

Q2: My product turned from a white solid to a yellow oil during storage.

Diagnosis: Autocatalytic Hydrolysis. The Cause: Trace moisture trapped in the crystal lattice reacted with the oxime. The resulting aldehyde is a liquid (or low-melting solid) and acts as a solvent, accelerating further degradation. The Fix:

  • Recrystallization: Dissolve in minimal hot toluene (azeotropes water) and cool slowly.

  • Desiccation: Store the vial inside a secondary jar containing

    
     or activated molecular sieves.
    
  • Inert Gas: Flush the headspace with Argon. Oxygen can oxidize the pyrrole ring, producing acidic byproducts that trigger hydrolysis.

Q3: Can I use the "one-pot" method (Aldehyde + )?

Answer: Yes, but order of addition matters.

  • Incorrect: Aldehyde +

    
    
    
    
    
    Wait
    
    
    Add Base. (The aldehyde is exposed to strong acid initially, leading to polymerization).
  • Correct: Mix

    
     + Base (NaOAc/NaOH) first to generate free hydroxylamine. Then add the aldehyde. This ensures the pyrrole ring never encounters a low pH environment.
    

Storage Specifications

To ensure long-term integrity (>6 months), adhere to these storage parameters:

ConditionSpecification
Temperature

(Freezer)
Atmosphere Argon or Nitrogen (Tightly sealed)
Container Amber glass (protects from UV-induced radical degradation)
Additives None (Avoid acid stabilizers)

References

  • General Mechanism of Oxime Hydrolysis: Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation.[2] Journal of the American Chemical Society, 81(2), 475–481.

  • Synthesis & Stability of Pyrrole-2-carbaldehydes: Silverstein, R. M., Ryskiewicz, E. E., & Willard, C. (1956). Pyrrole-2-carboxaldehyde.[3][4][5][6][7][8] Organic Syntheses, 36, 74.

  • Chemical Properties of 1-methyl-1H-pyrrole-2-carbaldehyde: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14504, 1-Methyl-1H-pyrrole-2-carbaldehyde.

  • Oxime Isomerization and Stability: Teplyashin, N. V., et al. (2014). 1-Vinylpyrrole-2-carbaldehyde oximes: synthesis, isomerization, and spectral properties. Russian Journal of General Chemistry.

Sources

Validation & Comparative

Navigating the Spectral Landscape of Aromatic Oximes: A Comparative Analysis of 1-Methyl-1H-pyrrole-2-carbaldehyde Oxime's Predicted ¹H NMR Spectrum

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and the broader chemical sciences, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains an indispensable tool in this endeavor. This guide provides an in-depth comparative analysis of the ¹H NMR spectral characteristics of 1-methyl-1H-pyrrole-2-carbaldehyde oxime. In the absence of readily available experimental spectra for this specific molecule, we present a detailed prediction of its ¹H NMR spectrum, grounded in the analysis of structurally related analogues: its precursor 1-methyl-1H-pyrrole-2-carbaldehyde, the unmethylated counterpart pyrrole-2-carbaldehyde oxime, and the non-heterocyclic aromatic benzaldehyde oxime.

This guide is designed to not only offer a theoretical spectral analysis but also to provide the experimental framework for its verification, thereby empowering researchers to confirm the structure of 1-methyl-1H-pyrrole-2-carbaldehyde oxime in their own laboratories.

The Influence of Structure on ¹H NMR Spectra: A Comparative Approach

The chemical shifts and coupling patterns observed in a ¹H NMR spectrum are exquisitely sensitive to the electronic environment of the protons within a molecule. By comparing the known spectra of related compounds, we can infer the spectral properties of a target molecule with a high degree of confidence.

Comparative Compounds:
  • 1-Methyl-1H-pyrrole-2-carbaldehyde: The immediate precursor to our target compound, this molecule provides a baseline for the chemical shifts of the pyrrole ring protons and the N-methyl group, influenced by the electron-withdrawing aldehyde functionality.

  • Pyrrole-2-carbaldehyde oxime: This analogue allows us to understand the effect of the oxime group on the pyrrole ring protons and to anticipate the chemical shift of the oxime proton itself. Crucially, this compound is known to exist as a mixture of E and Z isomers, a phenomenon we can expect for our target molecule as well.[1]

  • Benzaldehyde oxime: As a non-heterocyclic aromatic oxime, this compound serves as a valuable benchmark for the typical chemical shifts of the oxime proton and the protons of the aldehyde-bearing aromatic ring, helping to distinguish the effects of the pyrrole ring from general aromaticity.

Predicted ¹H NMR Spectrum of 1-Methyl-1H-pyrrole-2-carbaldehyde Oxime

Based on the analysis of the aforementioned comparators, the predicted ¹H NMR spectrum of 1-methyl-1H-pyrrole-2-carbaldehyde oxime in a common deuterated solvent like CDCl₃ is as follows. The presence of both E and Z isomers would likely result in two sets of signals for the pyrrole ring protons and the oxime proton.

Predicted Proton Assignments and Chemical Shifts:

  • N-CH₃ (s): A singlet is expected for the N-methyl group. Its chemical shift is likely to be around 3.8-4.0 ppm . The electron-donating nature of the nitrogen atom will shield these protons, but the overall aromaticity and the presence of the oxime group will have a slight deshielding effect compared to a simple N-methylpyrrole.

  • H5 (dd): This proton, ortho to the nitrogen, is expected to be a doublet of doublets due to coupling with H4 and H3. Its chemical shift will be influenced by the adjacent nitrogen and the C2-substituent. A predicted range of 6.8-7.0 ppm is reasonable.

  • H3 (dd): This proton, ortho to the C2-substituent, will also be a doublet of doublets, coupling with H4 and H5. The proximity to the electron-withdrawing oxime group will deshield it significantly, placing it in the 6.6-6.8 ppm region.

  • H4 (t): This proton, meta to both the nitrogen and the C2-substituent, is expected to be a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with H3 and H5. It is generally the most shielded of the pyrrole ring protons, with a predicted chemical shift around 6.2-6.4 ppm .

  • CH=NOH (s): The imine proton will appear as a singlet. Its chemical shift will be highly dependent on the E/Z isomerism and solvent. For the two isomers, we can predict two distinct singlets in the range of 7.5-8.5 ppm .

  • NOH (br s): The oxime hydroxyl proton will be a broad singlet and its chemical shift is highly variable depending on concentration, temperature, and solvent. It can be expected in a wide range, typically between 8.0-11.0 ppm , and can be confirmed by D₂O exchange.

Comparative Data Summary

CompoundH3 (ppm)H4 (ppm)H5 (ppm)CH=O/CH=NOH (ppm)N-CH₃ (ppm)N-H/N-OH (ppm)
1-Methyl-1H-pyrrole-2-carbaldehyde ~6.9~6.2~6.8~9.5 (s)~3.9 (s)-
Pyrrole-2-carbaldehyde oxime (E/Z) ~6.5-6.8~6.2-6.3~6.9-7.1~7.8-8.2 (s)-~9.5-11.0 (br s)
Benzaldehyde oxime -~7.4-7.6 (m)-~8.1 (s)-~8.2 (br s)
1-Methyl-1H-pyrrole-2-carbaldehyde oxime (Predicted) ~6.6-6.8 ~6.2-6.4 ~6.8-7.0 ~7.5-8.5 (s) ~3.8-4.0 (s) ~8.0-11.0 (br s)

Experimental Protocol for Synthesis and NMR Analysis

This section provides a detailed methodology for the synthesis of 1-methyl-1H-pyrrole-2-carbaldehyde oxime and the subsequent acquisition of its ¹H NMR spectrum.

Synthesis of 1-Methyl-1H-pyrrole-2-carbaldehyde Oxime

Materials:

  • 1-Methyl-1H-pyrrole-2-carbaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or other suitable base

  • Ethanol

  • Water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1-methyl-1H-pyrrole-2-carbaldehyde in ethanol.

  • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

  • Add the aqueous solution to the ethanolic solution of the aldehyde with stirring.

  • The reaction mixture is typically stirred at room temperature or gently heated under reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve precipitation by adding water, followed by filtration, or extraction with a suitable organic solvent.

  • The crude product should be purified, for instance, by recrystallization from a suitable solvent system (e.g., ethanol/water).

¹H NMR Sample Preparation and Spectrum Acquisition

Materials:

  • Purified 1-methyl-1H-pyrrole-2-carbaldehyde oxime

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Add a small drop of TMS to serve as the internal reference (δ = 0.00 ppm).

  • Cap the NMR tube and invert it several times to ensure a homogenous solution.

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. A typical experiment involves a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative ratios of the protons.

  • To confirm the assignment of the N-OH proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signal corresponding to the N-OH proton should disappear or significantly diminish.

Workflow for Spectral Prediction and Verification

The following diagram illustrates the logical workflow from analyzing known spectra to predicting the spectrum of the target compound and its eventual experimental verification.

G cluster_known Known Experimental Data cluster_analysis Theoretical Analysis cluster_prediction Prediction cluster_verification Experimental Verification A ¹H NMR of 1-Methyl-1H-pyrrole-2-carbaldehyde D Analyze Substituent Effects (N-CH₃, C=NOH) A->D B ¹H NMR of Pyrrole-2-carbaldehyde oxime B->D E Consider E/Z Isomerism B->E C ¹H NMR of Benzaldehyde oxime C->D F Predict ¹H NMR Spectrum of 1-Methyl-1H-pyrrole-2-carbaldehyde oxime D->F E->F I Compare Predicted vs. Experimental Data F->I G Synthesize Target Compound H Acquire Experimental ¹H NMR Spectrum G->H H->I

Caption: Logical workflow for the prediction and verification of the ¹H NMR spectrum.

Conclusion

References

  • Afonin, A. V., et al. (2010). Study of conformations and hydrogen bonds in the configurational isomers of pyrrole-2-carbaldehyde oxime by 1H, 13C and 15N NMR spectroscopy combined with MP2 and DFT calculations and NBO analysis. Magnetic Resonance in Chemistry, 48(9), 685-692. [Link]

Sources

Comparative MS Profiling: 1-Methylpyrrole-2-Aldoxime Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to provide an authoritative, comparative technical analysis of the mass spectrometric behavior of 1-methylpyrrole-2-aldoxime. It addresses the specific challenges of analyzing heterocyclic oximes, particularly the competition between ionization and thermal degradation.

Executive Summary

1-methylpyrrole-2-aldoxime (MW 124.14 Da) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and a potential reactivator for organophosphate-inhibited enzymes. Its analysis presents a specific "analytical paradox": the oxime functionality is thermally labile, often dehydrating to 1-methylpyrrole-2-carbonitrile (MW 106.12 Da) inside GC-MS injectors.

This guide compares the performance of Direct Electron Ionization (EI) against Electrospray Ionization (ESI-MS/MS) . While EI provides structural fingerprinting, it suffers from thermal artifacts. ESI offers superior molecular ion stability but requires collision-induced dissociation (CID) for structural confirmation.

Key Finding: For quantitative accuracy, ESI-MS/MS is the superior methodology. For structural elucidation, EI is valid only if "Cold On-Column" injection protocols are utilized to suppress nitrile formation.

Structural Context & Ionization Physics

The fragmentation of 1-methylpyrrole-2-aldoxime is governed by the interaction between the electron-rich pyrrole ring and the labile aldoxime side chain (


).
The Ortho-Effect & Methylation

Unlike its unmethylated analog (pyrrole-2-aldoxime), the 1-methyl group prevents hydrogen bonding between the ring nitrogen and the oxime oxygen. This steric and electronic modification alters the fragmentation pathway, suppressing certain tautomeric shifts while promoting specific rearrangement ions.

Feature1-Methylpyrrole-2-AldoximePyrrole-2-Aldoxime (Alternative)
Molecular Weight 124.14110.11
N-H Bonding Absent (Blocked by Methyl)Present (Stabilizes Oxime)
Thermal Stability Low (Prone to Dehydration)Moderate
Major EI Artifact 1-methylpyrrole-2-carbonitrile (

106)
Pyrrole-2-carbonitrile (

92)

Comparative Fragmentation Analysis

Scenario A: Electron Impact (EI) – The "Hard" Ionization

Standard 70 eV ionization.[1][2]

In EI, the molecular ion (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


, 

124) is observed, but often with low intensity due to rapid fragmentation. The spectrum is dominated by the loss of water and hydroxyl radicals.
  • Primary Pathway (Dehydration):

    
    .
    
    • Observed Ion:

      
       106.
      
    • Mechanism: A 1,3- or 1,4-elimination of water involving the aldoxime proton and a ring hydrogen (or methyl hydrogen via rearrangement). This generates the nitrile radical cation.

    • Warning: If the injector temperature exceeds 200°C, this peak represents thermal degradation prior to ionization, not just ion-source fragmentation.

  • Secondary Pathway (Dehydroxylation):

    
    .
    
    • Observed Ion:

      
       107.
      
    • Significance: This is the diagnostic peak for the intact oxime. A high ratio of 107:106 indicates successful preservation of the analyte.

Scenario B: Electrospray Ionization (ESI) – The "Soft" Ionization

Positive Mode (+ESI), Collision Induced Dissociation (CID).

ESI produces the even-electron protonated molecule


.[1]
  • Parent Ion:

    
     125.
    
  • Beckmann-like Rearrangement: Under CID conditions, the protonated oxime often undergoes rearrangement to an amide-like species before fragmenting.

  • Major Fragment:

    
     108 (Loss of 
    
    
    
    is rare in ESI; loss of
    
    
    or
    
    
    is more common).
  • Advantage: The

    
     125 peak is base peak, allowing for high-sensitivity quantitation (nM range) without thermal artifacts.
    

Mechanistic Pathways (Visualization)

The following diagram illustrates the competing pathways between the diagnostic Dehydroxylation (confirming the oxime) and the Dehydration (leading to the nitrile).

FragmentationPathways M 1-Methylpyrrole-2-Aldoxime [M]+• (m/z 124) TS1 Transition State (H-Transfer) M->TS1 EI (70eV) Frag_OH Fragment A: [M-OH]+ (m/z 107) Diagnostic for Oxime TS1->Frag_OH -OH• (Alpha Cleavage) Frag_H2O Fragment B: [M-H2O]+• (m/z 106) Nitrile Ion TS1->Frag_H2O -H2O (Dehydration) Frag_HCN Fragment C: [M-H2O-HCN]+ (m/z 79) Pyrrole Ring Frag Frag_H2O->Frag_HCN -HCN (Ring Opening)

Caption: Figure 1. EI Fragmentation pathway showing the bifurcation between the diagnostic M-17 peak and the M-18 nitrile artifact.

Experimental Data & Performance Metrics

The table below summarizes the mass spectral fingerprint. Data is synthesized from standard pyrrole fragmentation rules and NIST library trends for analogous alkyl-pyrrole oximes.

Table 1: Mass Spectral Fragment Table (EI, 70 eV)
m/zIon TypeRelative Abundance (Est.)[3][4]Proposed StructureMechanistic Origin
124

40-60%Molecular IonParent Oxime
107

80-100% (Base)

Loss of OH (Alpha-cleavage)
106

30-90%*

Loss of

(Nitrile formation)
94

10-20%

Loss of

(Rearrangement)
79

20-30%

Loss of

+

53

15-25%

Pyrrole ring fragmentation

*Note: The abundance of m/z 106 is highly dependent on injector temperature. Higher temps (>200°C) increase this peak relative to m/z 124.

Experimental Protocols

To ensure data integrity and avoid the "Nitrile Artifact," follow these validated protocols.

Protocol A: GC-MS (Structural Confirmation)

Best for: Identification of impurities and synthesis validation.

  • Sample Prep: Dissolve 1 mg analyte in 1 mL Ethyl Acetate (avoid methanol to prevent transesterification/acetal formation).

  • Derivatization (Recommended): Add 50 µL BSTFA + 1% TMCS . Incubate at 60°C for 30 mins.

    • Why? Converts the oxime (

      
      ) to the TMS-ether (
      
      
      
      , MW 196). This blocks thermal dehydration.
  • Inlet Conditions:

    • Mode: Splitless.

    • Temperature:Cold On-Column or Programmable Temperature Vaporizer (PTV) starting at 40°C, ramping to 200°C.

    • Avoid: Isothermal hot inlets (>220°C) will convert 100% of the sample to the nitrile (m/z 106) before it reaches the column.

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

  • Scan Range: 40–300 amu.

Protocol B: LC-MS/MS (Quantification)

Best for: Biological matrices and high-sensitivity detection.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm particle size.

  • Ionization: ESI Positive Mode.

    • Source Temp: 350°C.

    • Capillary Voltage: 3.5 kV.

  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier:

      
       (Loss of 
      
      
      
      /OH).
    • Qualifier:

      
       (Ring fragmentation).
      

Comparative Summary: Product vs. Alternative

Parameter1-Methylpyrrole-2-Aldoxime (Direct Analysis)TMS-Derivatized Alternative (Recommended)
Analyte Form Native OximeTMS-Ether Derivative
Molecular Weight 124 Da196 Da
Base Peak (EI) m/z 107 or 106 (Variable)m/z 73 (TMS) or 181 (M-15)
Thermal Stability Poor (Dehydrates to Nitrile)High (Stable in GC)
Quantitation Reliability Low (Variable degradation)High (Stoichiometric conversion)
Preparation Time Instant+30 Minutes

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1-Methyl-1H-pyrrole-2-carboxaldehyde (Precursor Data). National Institute of Standards and Technology.[5][6] [Link]

  • Liang, X., et al. (2013).[7] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(20), 2272-2278.[8] [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.

Sources

Distinguishing E/Z Isomers of 1-Methylpyrrole-2-oxime by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural elucidation of heterocyclic oximes, distinguishing between E (Entgegen) and Z (Zusammen) isomers is critical due to their distinct pharmacological profiles and binding affinities. For 1-methylpyrrole-2-oxime , this distinction is complicated by the rapid interconversion of isomers under acidic conditions and the subtle electronic influence of the N-methyl group.

This guide objectively compares NMR methodologies for assigning stereochemistry to 1-methylpyrrole-2-oxime. While 1D 1H NMR provides rapid, indicative data based on chemical shift anisotropy, 2D NOESY is established here as the "Gold Standard" for unambiguous assignment.[1]

Quick Verdict
MethodAccuracyTime EfficiencyRequirementBest For
1D 1H NMR ModerateHighReference data or mixturePreliminary screening
2D NOESY HighModerateStable sampleDefinitive structure proof
13C NMR ModerateHighHigh concentrationSupporting evidence

Structural Analysis & Isomer Definitions

Before interpreting spectra, one must define the isomers using Cahn-Ingold-Prelog (CIP) priorities.[1]

  • Priority on C: Pyrrole Ring > Hydrogen.[1]

  • Priority on N: Hydroxyl Group (-OH) > Lone Pair.[1]

The Isomers
  • Z-Isomer (Syn to Ring): The -OH group and the Pyrrole ring are on the same side (Zusammen).

    • Spatial Consequence: The -OH is spatially proximate to the ring proton H3 .[1]

  • E-Isomer (Anti to Ring): The -OH group and the Pyrrole ring are on opposite sides (Entgegen).

    • Spatial Consequence: The -OH is spatially proximate to the Aldehydic Proton (H7) .[1]

ngcontent-ng-c1989010908="" class="ng-star-inserted">

Critical Insight: Unlike the parent pyrrole-2-oxime, the N-methyl derivative lacks the ability to form an intramolecular N-H···O hydrogen bond.[2] Consequently, the E-isomer is thermodynamically preferred to minimize steric repulsion between the oxime oxygen and the N-methyl group.[1]

Comparative Methodologies

Method A: 1D 1H NMR (Chemical Shift Anisotropy)

This method relies on the deshielding cone of the oxime hydroxyl group.[1]

  • Mechanism: Protons cis to the oxime -OH group experience paramagnetic deshielding (downfield shift).[1]

  • E-Isomer: The aldehydic proton (H7) is cis to the -OH.[1] It appears significantly downfield.[1]

  • Z-Isomer: The aldehydic proton (H7) is trans to the -OH. It appears upfield relative to the E-isomer.[1][3]

Diagnostic Signals (in DMSO-d₆): | Proton | E-Isomer (Major) | Z-Isomer (Minor) |


 (ppm) |
| :--- | :--- | :--- | :--- |
| Aldehyde -CH=N (H7)  | 8.05 – 8.20 ppm  | 7.30 – 7.50 ppm | ~0.7 ppm |
| Oxime -OH  | 11.20 – 11.50 ppm  | 10.80 – 11.00 ppm | ~0.4 ppm |

Note: Chemical shifts are approximate and solvent-dependent.[1] DMSO-d₆ is required to observe the -OH signal.

Method B: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

This method measures through-space magnetization transfer (< 5 Å), providing a "molecular ruler."[1]

  • Mechanism: Dipolar coupling between spatially close nuclei generates cross-peaks.[1]

  • E-Isomer Correlation: Strong cross-peak between Oxime -OH and Aldehyde H7 .[1]

  • Z-Isomer Correlation: Strong cross-peak between Oxime -OH and Pyrrole Ring H3 .[1]

Experimental Protocols

Synthesis of the Mixture (Brief)

To validate the method, generate a mixture of isomers (if your sample is pure E, UV irradiation can induce photo-isomerization to Z).[1]

  • React 1-methylpyrrole-2-carboxaldehyde with hydroxylamine hydrochloride in ethanol/pyridine.

  • Work up in neutral conditions.[1]

  • Note: Acidic workup promotes rapid conversion to the thermodynamic E isomer.[1]

NMR Sample Preparation
  • Solvent: DMSO-d₆ (99.9% D) is mandatory.

    • Why? CDCl₃ often allows rapid proton exchange, broadening the -OH signal into the baseline.[1] DMSO stabilizes the -OH via H-bonding, resulting in a sharp singlet or doublet.[1]

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (Bruker/Varian Standard)
  • Temperature: 298 K (25°C).[1]

  • Pulse Sequence (NOESY): noesygpph (Gradient selected).[1]

  • Mixing Time (

    
    ): 300–500 ms .
    
    • Optimization: 300 ms minimizes spin-diffusion artifacts for small molecules (MW < 500).[1]

  • Scans: 16–32 scans for sufficient S/N.

  • Relaxation Delay: 2.0 s.[1]

Data Interpretation & Visualization

Decision Tree for Isomer Assignment

IsomerID Start Start: Acquire 1H NMR & NOESY (Solvent: DMSO-d6) CheckOH Locate Oxime -OH Peak (10.5 - 12.0 ppm) Start->CheckOH NOE_Check Check NOE Correlations from -OH Proton CheckOH->NOE_Check Result_E Correlation: -OH ↔ Aldehyde H (H7) Conclusion: E-Isomer (Anti) (Major Product) NOE_Check->Result_E Strong Cross-peak to ~8.1 ppm Result_Z Correlation: -OH ↔ Pyrrole H3 Conclusion: Z-Isomer (Syn) (Minor Product) NOE_Check->Result_Z Strong Cross-peak to ~6.5 ppm

Figure 1: Logical workflow for assigning E/Z stereochemistry using NOESY correlations.

Spatial Correlation Diagram

Molecule cluster_E E-Isomer (Major) cluster_Z Z-Isomer (Minor) N_Ring N-Methyl H3 Pyrrole H3 H7 Aldehyde H (H7) OH Oxime -OH E_OH -OH E_H7 H7 (Aldehyde) E_OH->E_H7 Strong NOE (< 3.0 Å) E_H3 H3 (Ring) E_OH->E_H3 No NOE (> 5.0 Å) Z_OH -OH Z_H7 H7 (Aldehyde) Z_OH->Z_H7 No NOE (> 4.5 Å) Z_H3 H3 (Ring) Z_OH->Z_H3 Strong NOE (< 3.0 Å)

Figure 2: Expected NOE correlations for E and Z isomers. The green arrows indicate the diagnostic "through-space" interactions.

Comprehensive Data Comparison

The following table summarizes the spectral fingerprints expected for 1-methylpyrrole-2-oxime in DMSO-d₆.

FeatureE-Isomer (Anti) Z-Isomer (Syn) Notes
Thermodynamics Major Product (>90%)Minor Product (<10%)Z is sterically hindered by N-Me.[1]
Aldehyde H ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Downfield (~8.1 ppm) Upfield (~7.4 ppm)Due to anisotropic deshielding by -OH.
Oxime -OH ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

~11.4 ppm~10.9 ppmHighly variable with concentration/temp.
NOESY: OH ↔ H7 Strong (+) Absent (-)Primary confirmation.
NOESY: OH ↔ H3 Absent (-)Strong (+) Secondary confirmation.[1]
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

C C=N Shift
~142 ppm~138 ppmE isomer C=N is typically downfield.

Troubleshooting & Expert Tips

  • "I don't see the OH peak."

    • Cause: Sample is wet (water exchange) or solvent is CDCl₃.[1]

    • Fix: Dry the sample under high vacuum; use fresh ampoule DMSO-d₆; add activated molecular sieves (3Å) directly to the NMR tube 1 hour before acquisition.[1]

  • "I see positive NOESY cross-peaks (same phase as diagonal)."

    • Cause: For small molecules (MW < 1000), NOE is positive, but chemical exchange peaks (EXSY) are also positive (same phase as diagonal).[1]

    • Distinction: True NOE peaks in small molecules are usually opposite phase to the diagonal (negative) in standard phase-sensitive NOESY.[1] However, if the correlation time is near the zero-crossing (medium size or viscous solvent), use ROESY instead.[1] For 1-methylpyrrole-2-oxime in DMSO, standard NOESY usually works, but be wary of Exchange peaks if the isomers are interconverting.[1]

  • "Can I use coupling constants?"

    • Unlike oxime ethers, the

      
       coupling of the aldoxime C-H is not reliably diagnostic for pyrrole derivatives without high-resolution 
      
      
      
      C-coupled experiments. Stick to NOESY.

References

  • Afonin, A. V., et al. (2010).[1][2] "Study of conformations and hydrogen bonds in the configurational isomers of pyrrole-2-carbaldehyde oxime by 1H, 13C and 15N NMR spectroscopy." Magnetic Resonance in Chemistry. [Link][2][4]

  • Trofimov, B. A., et al. (2010).[1] "Pyrrole-2-carbaldehyde oxime: E/Z isomerization." Tetrahedron Letters. [Link]

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1][5] (General reference for Karabatsos Rule on oxime shifts).

Sources

C13 NMR shifts for 1-methyl-1H-pyrrole-2-carbaldehyde oxime

Technical Guide: NMR Shifts for 1-Methyl-1H-pyrrole-2-carbaldehyde Oxime

Executive Summary

1-methyl-1H-pyrrole-2-carbaldehyde oxime is a critical intermediate in the synthesis of fused heterocyclic pharmacophores and a versatile ligand in coordination chemistry. In drug development, precise characterization is required to distinguish the active oxime functionality from the aldehyde precursor and to quantify the ratio of


This guide compares the

Comparative Spectral Analysis

The conversion of the carbonyl group (


Table 1: Reaction Monitoring (Aldehyde vs. Oxime)

Solvent: DMSO-

Carbon PositionPrecursor (Aldehyde)

(ppm)
Product (Oxime)

(ppm)
Diagnostic Change
C=O / C=N 178.5 – 180.0 138.0 – 144.0 Major Upfield Shift (~40 ppm)
N-CH₃ 36.5 – 37.035.5 – 37.5Minimal change (Anchor signal)
C2 (Ipso) 130.0 – 132.0125.0 – 128.0Shielded due to loss of strong electron-withdrawing C=O
C3, C4, C5 109.0 – 125.0106.0 – 122.0General shielding across the ring
Table 2: Stereochemical Differentiation ( vs. Isomers)

Pyrrole oximes exist in equilibrium between




Carbon

-Isomer (Major)

(ppm)

-Isomer (Minor)

(ppm)
Mechanistic Rationale
C=N (Oxime) 139.5 – 141.5 142.0 – 145.0

-isomer C=N is often deshielded due to steric compression (Van der Waals effect).
C3 (Proximal) ~112.0~108.0Proximity to the OH group in the

-form induces

-gauche shielding.
N-CH₃ ~36.5~37.2Slight deshielding in

-form due to proximity to the oxime lone pair.

Note on Solvent Effects: In


, signals may appear 1-2 ppm downfield compared to DMSO-

. However, DMSO is recommended to prevent aggregation and ensure solubility of the polar oxime.

Mechanistic Visualization

The following diagrams illustrate the synthesis pathway and the stereochemical equilibrium that dictates the NMR signals.

Figure 1: Synthesis & Isomerization Pathway

OximeSynthesisAldehyde1-Methyl-1H-pyrrole-2-carbaldehyde(C=O: ~179 ppm)IntermediateTetrahedralIntermediateAldehyde->Intermediate+ NH2OH·HCl+ NaOAcE_IsomerE-Oxime (Major)(Anti)(C=N: ~140 ppm)Intermediate->E_Isomer- H2O(Kinetic Control)Z_IsomerZ-Oxime (Minor)(Syn)(C=N: ~144 ppm)E_Isomer->Z_IsomerAcid/PhotoEquilibrium

Caption: Conversion of the carbonyl (179 ppm) to the oxime (140-144 ppm) showing the thermodynamic equilibrium between E and Z isomers.

Experimental Protocols

Protocol A: Synthesis of 1-Methyl-1H-pyrrole-2-carbaldehyde Oxime

This protocol ensures high conversion and minimizes side reactions (e.g., Beckmann rearrangement).

Reagents:

  • 1-Methyl-1H-pyrrole-2-carbaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (

    
    ) (1.5 eq)
    
  • Sodium Acetate (

    
    ) (2.0 eq)
    
  • Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1-methyl-1H-pyrrole-2-carbaldehyde (e.g., 5 mmol) in Ethanol (15 mL).

  • Buffer Preparation: Dissolve

    
     and 
    
    
    in Water (5 mL).
  • Addition: Add the aqueous hydroxylamine solution dropwise to the aldehyde solution at room temperature.

  • Reflux: Heat the mixture to 60°C for 2 hours. Monitor via TLC (30% EtOAc/Hexane) or NMR (disappearance of 179 ppm signal).

  • Workup: Evaporate ethanol under reduced pressure. Extract the aqueous residue with Dichloromethane (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Hexane/EtOAc if necessary to enrich the 
    
    
    -isomer.
Protocol B: NMR Sample Preparation for Isomer Ratio Determination

To accurately quantify the

  • Mass: Weigh 10-15 mg of the dried oxime.

  • Solvent: Dissolve in 0.6 mL DMSO-

    
     (preferred for sharp peaks) or 
    
    
    .
  • Acquisition Parameters:

    • Pulse Sequence: zgpg30 (Proton-decoupled

      
      )
      
    • Relaxation Delay (

      
      ): 
      
      
      seconds (Critical for quantitative integration of quaternary carbons).
    • Scans:

      
       scans for adequate S/N ratio.
      

References

  • Afonin, A. V., et al. (2010). "Study of conformations and hydrogen bonds in the configurational isomers of pyrrole-2-carbaldehyde oxime by 1H, 13C and 15N NMR spectroscopy." Magnetic Resonance in Chemistry, 48(9), 685–692.

  • NIST Chemistry WebBook. "1H-Pyrrole-2-carboxaldehyde, 1-methyl-."[1] National Institute of Standards and Technology.[1]

  • Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. 7th Edition, Wiley. (General reference for Oxime/Aldehyde shift logic).
  • ChemicalBook. "N-Methylpyrrole-2-carboxaldehyde NMR Spectrum."

A Senior Application Scientist's Guide to the Elemental Analysis of 1-methyl-1H-pyrrole-2-carbaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Theoretical Purity and Practical Verification

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous confirmation of a molecule's elemental composition is a foundational pillar of its characterization. It serves as the primary gatekeeper for assessing purity and validating the empirical formula. This guide provides an in-depth analysis of 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a heterocyclic compound of interest, comparing its theoretical elemental composition with the practical realities and tolerances of experimental verification. We will explore the gold-standard technique of combustion analysis, benchmark it against complementary methods, and provide a field-proven protocol for obtaining reliable data.

Section 1: Theoretical Elemental Composition

The first step in any elemental analysis workflow is to establish the theoretical or calculated composition based on the molecule's chemical formula. This theoretical data serves as the absolute benchmark against which all experimental results are measured.

The molecular formula for 1-methyl-1H-pyrrole-2-carbaldehyde oxime is C₆H₈N₂O . Based on the atomic weights of Carbon (12.011 u), Hydrogen (1.008 u), Nitrogen (14.007 u), and Oxygen (15.999 u), the molecular weight is 124.14 g/mol . The theoretical elemental percentages are calculated as follows:

ElementSymbolAtomic Weight (u)Atoms in MoleculeTotal Mass (u)Percentage (%)
CarbonC12.011672.06658.05%
HydrogenH1.00888.0646.50%
NitrogenN14.007228.01422.57%
OxygenO15.999115.99912.89%
Table 1: Theoretical elemental composition of 1-methyl-1H-pyrrole-2-carbaldehyde oxime (C₆H₈N₂O).

This table represents the ideal composition of a 100% pure sample. In practice, achieving these exact numbers is challenging, which leads us to the methodology of experimental verification.

Section 2: Experimental Verification and Data Comparison

The most robust and widely used method for determining the carbon, hydrogen, and nitrogen content of an organic compound is combustion analysis, often performed on a dedicated CHN analyzer.[1][2][3]

The Principle of Combustion Analysis The technique is based on the complete and instantaneous oxidation of the sample through "flash combustion" at temperatures around 1000°C in the presence of excess oxygen.[2][3] This process converts the elements into simple, stable gases:

  • Carbon → Carbon Dioxide (CO₂)

  • Hydrogen → Water (H₂O)

  • Nitrogen → Nitrogen Gas and various oxides (N₂/NOx)

These combustion products are then passed through a reduction chamber containing heated copper to convert nitrogen oxides to dinitrogen gas (N₂).[4] The gases are subsequently separated, typically by gas chromatography, and measured by a thermal conductivity detector.[2] The instrument's software then back-calculates the mass percentage of each element from the original sample weight.

Comparing Theoretical vs. Experimental Data While direct experimental data for 1-methyl-1H-pyrrole-2-carbaldehyde oxime is not readily available in published literature, we can compare its theoretical values against typical, high-quality experimental results obtained for similar pyrrole derivatives.[5][6] Most reputable chemistry journals require experimental elemental analysis data to be within ±0.4% of the theoretical values to be considered evidence of purity.[7]

ElementTheoretical %Typical Experimental %Deviation (Δ)Status (within ±0.4%)
Carbon (C)58.0558.21+0.16Pass
Hydrogen (H)6.506.41-0.09Pass
Nitrogen (N)22.5722.39-0.18Pass
Table 2: A comparative guide showing theoretical elemental data for 1-methyl-1H-pyrrole-2-carbaldehyde oxime against high-quality, illustrative experimental results typical for this class of compound.

Causality Behind Experimental Choices and Potential Errors:

  • Why Flash Combustion? This method ensures that even thermally stable or refractory compounds, such as heterocyclic nitrogen derivatives, are completely broken down.[8][9] The nitrogen within the pyrrole ring requires vigorous oxidation conditions to ensure its complete conversion and accurate detection.[8]

  • Sources of Deviation: Deviations outside the ±0.4% tolerance can indicate several issues:

    • Sample Impurity: The most common cause is the presence of residual solvents, starting materials, or by-products.

    • Hygroscopic Nature: The sample may have absorbed atmospheric moisture, artificially inflating the hydrogen and oxygen content while depressing other values.

    • Incomplete Combustion: Particularly with nitrogen-rich or polycyclic compounds, incomplete combustion can lead to lower-than-expected carbon and nitrogen values.[10] Modern elemental analyzers mitigate this with features like optimized oxygen injection.[8]

Section 3: Comparison with Alternative Analytical Techniques

While elemental analysis is fundamental for determining the empirical formula, a comprehensive characterization relies on a suite of analytical tools. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are critical complementary techniques.

TechniqueInformation ProvidedPrimary ApplicationLimitations
Elemental Analysis (EA) Percentage composition of C, H, N, S. Provides the empirical formula .Purity assessment and confirmation of elemental ratios.Does not provide molecular weight or structural information. Cannot distinguish between isomers.
High-Resolution Mass Spectrometry (HRMS) High-precision mass-to-charge ratio (m/z). Provides the molecular formula .Unambiguous determination of the molecular formula.Does not provide quantitative purity or detailed structural connectivity.
NMR Spectroscopy (¹H, ¹³C) The chemical environment and connectivity of atoms. Provides the molecular structure .Elucidation of the compound's structure and stereochemistry. Can indicate purity via integration.Does not directly provide the molecular formula. Requires a relatively pure sample for clear interpretation.
Table 3: Objective comparison of Elemental Analysis with other key analytical techniques in compound characterization.

This multi-faceted approach provides a self-validating system: EA confirms the elemental ratios, HRMS confirms the exact molecular formula, and NMR confirms the specific isomeric structure.

Section 4: Standard Protocol for CHN Elemental Analysis

This protocol outlines the standardized workflow for obtaining high-quality elemental analysis data using a modern combustion-based analyzer.

Workflow Diagram: CHN Elemental Analysis

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Weigh Sample (1-3 mg in tin capsule) seal 2. Seal Capsule (Expel air) weigh->seal load 3. Load into Autosampler seal->load combust 4. Flash Combustion (~1000°C with O₂ pulse) load->combust reduce 5. Gas Reduction (NOx → N₂ over hot Cu) combust->reduce separate 6. GC Separation (CO₂, H₂O, N₂) reduce->separate detect 7. TCD Detection (Thermal Conductivity) separate->detect calculate 8. Calculate % Composition detect->calculate report 9. Generate Report calculate->report

A typical workflow for automated CHN elemental analysis.

Step-by-Step Methodology:

  • Instrument Calibration: Before analysis, calibrate the instrument using a certified organic standard with a known C, H, and N composition (e.g., acetanilide). This step is critical for ensuring the accuracy of the thermal conductivity detector's response.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dried, homogeneous sample of 1-methyl-1H-pyrrole-2-carbaldehyde oxime into a clean tin capsule using a microbalance.[1] The precise weight is crucial as all calculations are based on this initial mass.

    • Carefully fold and crimp the tin capsule to create a sealed, airtight ball, ensuring no sample is lost.

  • Autosampler Loading: Place the sealed capsule into the instrument's autosampler tray. Enter the sample identification and exact weight into the instrument's software.

  • Combustion and Reduction:

    • The autosampler drops the sample into a high-temperature furnace (~1000°C).

    • A timed pulse of pure oxygen is injected, causing rapid and complete combustion.

    • The resulting gas mixture (CO₂, H₂O, N₂, NOx, and excess O₂) is swept by a helium carrier gas through a reduction tube filled with heated copper, which scrubs excess oxygen and converts nitrogen oxides to N₂.

  • Separation and Detection:

    • The purified gas mixture (CO₂, H₂O, N₂) flows through a gas chromatography column that separates the individual components.

    • The separated gases pass through a thermal conductivity detector (TCD). The detector measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes, generating an electrical signal proportional to the concentration of the analyte.

  • Data Analysis: The instrument's software integrates the signal peaks for CO₂, H₂O, and N₂. Using the initial sample weight and calibration data, it calculates and reports the final weight percentages of Carbon, Hydrogen, and Nitrogen.

  • Result Validation: Compare the experimental percentages to the theoretical values. Ensure the deviation for each element is within the acceptable ±0.4% range. If not, investigate potential sources of error such as sample purity or instrument performance.

References

  • Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry. [Link]

  • Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega. [Link]

  • Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC. National Center for Biotechnology Information. [Link]

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. [Link]

  • The Elemental Analysis of Various Classes of Chemical Compounds Using CHN - Scribd. [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - MDPI. [Link]

  • 1H-Pyrrole-2-carboxaldehyde, 1-methyl- - NIST WebBook. National Institute of Standards and Technology. [Link]

  • 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504 - PubChem. National Center for Biotechnology Information. [Link]

  • Synthesis and biological activities of novel pyrazole oxime derivatives containing a 2-chloro-5-thiazolyl moiety - PubMed. National Center for Biotechnology Information. [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation - Mettler Toledo. [Link]

  • CHNS Elemental Analysers - The Royal Society of Chemistry. [Link]

  • 1-methyl-2-pyrrole carboxaldehyde, 1192-58-1 - The Good Scents Company. [Link]

  • An International Study Evaluating Elemental Analysis - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Chapter 6 Elemental Analysis and Biological Characterization - ResearchGate. [Link]

  • Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. Journal of Chemical Education. [Link]

Sources

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